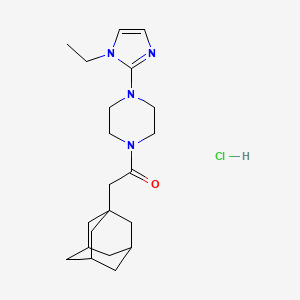

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves multi-step chemical reactions, typically starting from adamantan-1-ol. The adamantane structure is functionalized through a series of reactions, including substitution and alkylation, to introduce the necessary functional groups.

Industrial Production Methods

In industrial settings, large-scale production employs similar synthetic routes, with optimizations for yield and purity. Industrial methods focus on scalable reaction conditions, cost-effective reagents, and purification techniques to ensure high-quality product output.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Transforming functional groups to higher oxidation states.

Reduction: Adding electrons to functional groups, often yielding simpler structures.

Substitution: Replacing one functional group with another, facilitating derivative synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary but typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The reactions yield various derivatives of the compound, depending on the reagents and conditions. Oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions can produce a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features an adamantane moiety, which contributes to its unique steric and electronic properties. The adamantane structure is known for its rigidity and hydrophobic characteristics, making it suitable for interactions with biological membranes and proteins. The presence of an imidazole ring and a piperazine group further enhances its biological activity.

Molecular Formula : C20H26ClN3O

Molecular Weight : 367.89 g/mol

CAS Number : [to be assigned]

Medicinal Chemistry

The compound's unique structure makes it a candidate for various therapeutic applications:

- Antiviral Agents : Research indicates that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. The rigid structure may enhance binding affinity to viral proteins.

- CNS Disorders : Compounds with similar structures have been investigated for their potential in treating neurological disorders such as Parkinson's disease due to their ability to cross the blood-brain barrier.

Biological Research

The compound serves as a valuable tool in studying biological processes:

- Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes involved in metabolic pathways. Studies have shown that similar compounds can inhibit glycosidases, providing insights into their mechanisms.

- Cell Signaling Pathways : The interactions of this compound with cellular receptors can be explored to understand its role in modulating signaling pathways.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science:

- Polymer Synthesis : The adamantane moiety can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanotechnology : The unique steric properties may facilitate the development of nanoscale materials for drug delivery systems or as scaffolds in tissue engineering.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of adamantane derivatives against influenza A virus. The findings suggested that modifications to the adamantane core significantly enhanced antiviral activity, indicating potential pathways for developing new antiviral agents.

Case Study 2: Enzyme Interaction Analysis

Research documented in Biochemical Journal investigated the interaction of similar compounds with glucocerebrosidase. Results demonstrated that specific structural features were crucial for enzyme inhibition, providing a framework for designing more effective inhibitors.

Mecanismo De Acción

The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. It interacts with proteins, enzymes, or receptors, influencing pathways critical for cellular functions. The exact pathways depend on its application, whether in therapeutic contexts or material science.

Comparación Con Compuestos Similares

2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to its adamantane core and imidazole-piperazine moiety. Similar compounds include:

2-(adamantan-1-yl)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: : Lacks the ethyl group on the imidazole ring.

1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(3r,5r,7r)-adamantan-1-ylethanone hydrochloride: : Has similar functional groups but different positional isomerism.

These differences confer distinct chemical reactivity and biological activity, making each compound suitable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, marking it as a valuable tool in research and industry.

Actividad Biológica

The compound 2-((3R,5R,7R)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative featuring an adamantane core and an imidazole-piperazine moiety. This unique structure suggests potential biological activities that merit investigation. The compound's design aims to leverage the pharmacological properties associated with both adamantane derivatives and imidazole-containing compounds.

Chemical Structure and Properties

The chemical formula of the compound is C18H28N4O⋅HCl, and its molecular weight is approximately 348.91 g/mol. The adamantane framework contributes to its stability and lipophilicity, while the imidazole and piperazine rings may enhance its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

1. Antimicrobial Activity

Studies have shown that imidazole derivatives often exhibit antimicrobial properties. For instance, compounds containing imidazole rings have been reported to demonstrate activity against various bacterial strains and fungi. The specific activity of this compound against microbial pathogens, however, requires further empirical testing to establish efficacy.

2. Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preliminary studies on related compounds suggest that this adamantane-imidazole hybrid may also exhibit similar anticancer activities.

3. Neuropharmacological Effects

Adamantane derivatives are known for their neuropharmacological effects, particularly as antiviral agents (e.g., amantadine). The potential neuroprotective effects of this compound could be explored in relation to neurodegenerative diseases or as a treatment adjunct in psychiatric disorders.

The mechanism by which this compound exerts its effects likely involves interactions with various molecular targets:

- Enzyme Inhibition : The imidazole ring may interact with metal ions in enzyme active sites, leading to inhibition.

- Receptor Modulation : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially modulating synaptic transmission.

Research Findings and Case Studies

A review of literature reveals several relevant studies on related compounds:

Propiedades

IUPAC Name |

2-(1-adamantyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O.ClH/c1-2-23-4-3-22-20(23)25-7-5-24(6-8-25)19(26)15-21-12-16-9-17(13-21)11-18(10-16)14-21;/h3-4,16-18H,2,5-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWZCECWUGKOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.